Methimepip dihydrobromide

Übersicht

Beschreibung

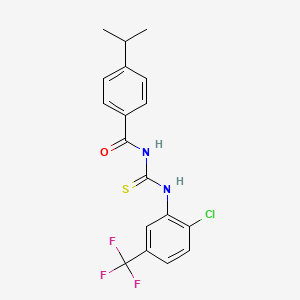

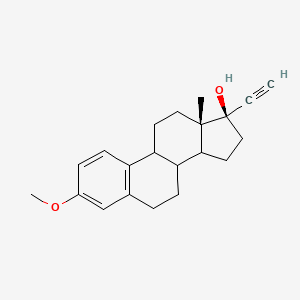

Methimepip dihydrobromide is an extremely selective H3 agonist . It is a compound with the molecular formula C10H19Br2N3 and has a molecular weight of 341.09 . It is a powder in appearance and is soluble up to 100 mM in water .

Molecular Structure Analysis

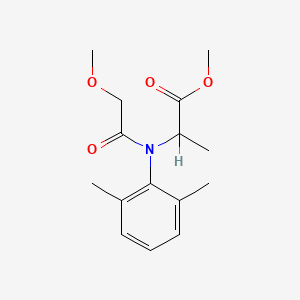

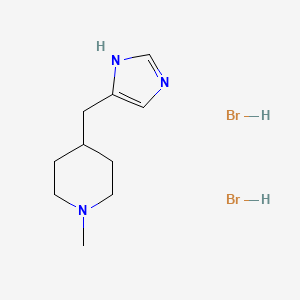

The chemical name for Methimepip dihydrobromide is 4- (1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide . The standard InChIKey is XTJPHXJFOFOXJG-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Methimepip dihydrobromide is a powder in appearance . It has a molecular weight of 341.09 . It is soluble up to 100 mM in water . The chemical name for Methimepip dihydrobromide is 4- (1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide . The standard InChIKey is XTJPHXJFOFOXJG-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Histamine H3 Receptor Agonist

Methimepip dihydrobromide is an extremely selective histamine H3 receptor agonist . The pKi values are 9.0, 5.7, < 5.0 and < 5.0 for hH3, hH4, hH1 and hH2 receptors respectively . This makes it a valuable tool in research related to histamine receptors and their role in various physiological processes.

Inhibition of EFS-Evoked Contractions

Methimepip dihydrobromide potently inhibits EFS-evoked contractions of guinea pig ileum . This suggests potential applications in research related to gastrointestinal motility and disorders.

Wirkmechanismus

Target of Action

Methimepip dihydrobromide is a histamine agonist that is highly selective for the H3 subtype . The H3 receptor is a G-protein-coupled receptor (GPCR) that modulates the release of various neurotransmitters, including histamine itself, in the central and peripheral nervous system .

Mode of Action

As an agonist , Methimepip dihydrobromide binds to the H3 receptor, mimicking the action of histamine . This binding triggers a series of intracellular events, leading to the activation or inhibition of various signaling pathways .

Biochemical Pathways

The H3 receptor is involved in various biochemical pathways. Its activation can lead to the inhibition of adenylate cyclase, reducing the levels of cyclic adenosine monophosphate (cAMP), a key secondary messenger involved in many biological processes . This can affect various downstream effects, such as the release of neurotransmitters .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The activation of H3 receptors by Methimepip dihydrobromide can lead to various molecular and cellular effects. For example, it can potently inhibit electrically evoked contractions of the guinea pig ileum . This suggests that it may have effects on smooth muscle contraction and gastrointestinal motility .

Action Environment

The action, efficacy, and stability of Methimepip dihydrobromide can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the stability and activity of the compound . Furthermore, the presence of other substances, such as other drugs or biological molecules, can also influence its action and efficacy .

Safety and Hazards

Zukünftige Richtungen

The research and development of imidazole- and benzimidazole-based drugs, which include Methimepip dihydrobromide, is an attractive topic and draws more and more researchers to engage in this research area . An increasing number of imidazole and benzimidazole derivatives have been explored and related research is ongoing with infinite potentiality .

Eigenschaften

IUPAC Name |

4-(1H-imidazol-5-ylmethyl)-1-methylpiperidine;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3.2BrH/c1-13-4-2-9(3-5-13)6-10-7-11-8-12-10;;/h7-9H,2-6H2,1H3,(H,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTJPHXJFOFOXJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CC2=CN=CN2.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80462102 | |

| Record name | Methimepip dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methimepip dihydrobromide | |

CAS RN |

817636-54-7 | |

| Record name | Methimepip dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80462102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.